molecular formula C16H14INO3 B6053333 ethyl 4-[(4-iodobenzoyl)amino]benzoate

ethyl 4-[(4-iodobenzoyl)amino]benzoate

Cat. No.: B6053333
M. Wt: 395.19 g/mol
InChI Key: LDESCVRGJDSLAL-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-iodobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14INO3 It is a derivative of benzoic acid, where the ethyl ester is substituted with an iodobenzoyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-iodobenzoyl)amino]benzoate typically involves the reaction of ethyl p-aminobenzoate with p-iodobenzaldehyde in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is carried out in dry toluene under a nitrogen atmosphere at reflux temperature for 24 hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-iodobenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(4-iodobenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-iodobenzoyl)amino]benzoate largely depends on its application. In chemical reactions, the iodine atom serves as a reactive site for substitution reactions, while the ester and amino groups can participate in various organic transformations. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-iodobenzoyl)amino]benzoate is unique due to the presence of both an iodobenzoyl group and an amino group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

ethyl 4-[(4-iodobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDESCVRGJDSLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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